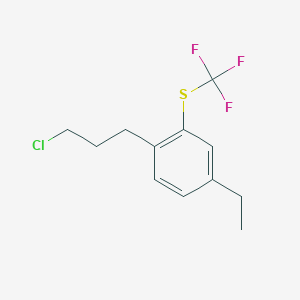

1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- A 3-chloropropyl chain (–CH₂CH₂CH₂Cl) at position 1, contributing alkyl halide reactivity.

- An ethyl group (–CH₂CH₃) at position 4, influencing steric and electronic properties.

- A trifluoromethylthio group (–SCF₃) at position 2, known for enhancing lipophilicity and metabolic stability .

The –SCF₃ group, in particular, is notable for its strong electron-withdrawing effects and resistance to oxidative degradation, making it a valuable motif in drug design .

Propriétés

Formule moléculaire |

C12H14ClF3S |

|---|---|

Poids moléculaire |

282.75 g/mol |

Nom IUPAC |

1-(3-chloropropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14ClF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

Clé InChI |

KAZANFOEFBKLRJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)CCCCl)SC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves multi-step organic transformations:

- Step 1: Introduction of the ethyl group on the benzene ring, often via Friedel-Crafts alkylation or through the use of ethyl-substituted aromatic precursors.

- Step 2: Installation of the 3-chloropropyl side chain through alkylation reactions, commonly by reacting the aromatic ring with 3-chloropropyl halides under basic or catalytic conditions.

- Step 3: Incorporation of the trifluoromethylthio group (–SCF3) , which is generally introduced via nucleophilic substitution or radical trifluoromethylthiolation using specialized reagents.

These steps require careful control of regioselectivity to ensure substitution at the 2-position for the trifluoromethylthio group and at the 4-position for the ethyl group, consistent with the compound’s IUPAC name.

Detailed Synthetic Route from Patent Literature

According to a Chinese patent (CN1283617A), related haloalkyl-substituted aromatic compounds bearing trifluoromethylthio groups are prepared by:

- Starting from haloalkyl-substituted aminomethyl phenyl derivatives.

- Employing halogenated alkyl reagents such as 3-chloropropyl bromide for alkylation.

- Using nucleophilic substitution to replace halogen atoms with trifluoromethylthio groups.

The patent lists a variety of substituted phenyl compounds, including 3-chloro-4-trifluoromethylthio phenyl derivatives, indicating a synthetic approach involving halogenated intermediates and trifluoromethylthiolation steps under controlled conditions.

Reaction Conditions and Catalysts

- Alkylation Step : Typically conducted using alkyl halides (e.g., 3-chloropropyl bromide) and aromatic substrates in the presence of bases such as potassium carbonate or catalytic Lewis acids.

- Trifluoromethylthiolation Step : Often requires specialized reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiol salts or electrophilic trifluoromethylthiol sources).

- Solvents and Temperature : Reactions are performed in polar aprotic solvents or neat conditions, with temperatures ranging from ambient to moderate heating (50–150 °C) depending on reagent reactivity.

Data Tables Summarizing Preparation Parameters

Research Findings and Comparative Analysis

- The trifluoromethylthio group’s incorporation is critical for the compound’s activity and stability; thus, reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition.

- Use of phase transfer catalysts and strong bases enhances nucleophilic substitution efficiency, as shown in related trifluoromethylthiolated aromatic compounds.

- Temperature control is essential to balance reaction rates and selectivity; higher temperatures may increase yield but risk side-product formation.

- Comparative studies indicate that the position of substituents (ethyl at 4-position, trifluoromethylthio at 2-position) affects both the chemical reactivity and biological properties, necessitating precise synthetic control.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological targets. The chloropropyl group can undergo substitution reactions, potentially leading to the formation of active intermediates that interact with specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

Key Observations:

Chloropropyl Chain : Present in all analogs, this group facilitates nucleophilic substitution reactions, enabling linkage to heterocycles (e.g., benzimidazolone in Domperidone ).

Trifluoromethylthio (–SCF₃) : Compared to –Cl or –OCH₂CH₂Cl in analogs, –SCF₃ significantly increases hydrophobicity (logP ~3.5 estimated) and metabolic stability, reducing cytochrome P450-mediated oxidation .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- The –SCF₃ group in the target compound increases lipophilicity (logP ≈3.5) compared to Domperidone (logP ≈2.8) and Cisapride (logP ≈2.3). This enhances blood-brain barrier penetration, suggesting utility in central nervous system (CNS) drug development .

- In contrast, Trazodone’s piperazine moiety introduces polarity (logP ≈2.5), limiting CNS uptake but improving solubility .

Metabolic Stability

- The –SCF₃ group resists oxidative metabolism, as seen in fluorinated drugs like Cimetidine . This contrasts with Domperidone’s benzimidazolone core, which undergoes hepatic glucuronidation .

Case Study: Comparison with Domperidone

Activité Biologique

1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene, with the CAS number 1803725-55-4, is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group. This unique structure enhances its lipophilicity and potential biological activity, making it an interesting subject for pharmacological research.

- Molecular Formula : C12H14ClF3S

- Molecular Weight : 282.75 g/mol

- Structural Features :

- Trifluoromethylthio Group : Enhances interaction with hydrophobic regions of biomolecules.

- Chloropropyl and Ethyl Groups : Contribute to the overall lipophilicity and reactivity of the compound.

The biological activity of this compound is influenced by its structural components. The trifluoromethylthio group is particularly significant as it facilitates interactions with various biological targets, including enzymes and receptors. This property suggests that the compound may modulate several biological pathways.

Pharmacological Potential

Research indicates that compounds with similar structures have been explored for their potential therapeutic applications. The lipophilic nature of this compound allows it to effectively penetrate cell membranes, which is crucial for its biological activity. It may serve as a lead compound in drug development or as a tool for probing biological pathways.

Toxicological Profile

A comprehensive evaluation of the toxicological data reveals several important findings:

- Skin and Eye Irritation : The compound does not cause significant irritation to skin or eyes under normal exposure conditions .

- Sensitization Potential : It exhibits weak skin sensitization potential, with stimulation indices indicating a low likelihood of causing allergic reactions .

- Repeated Dose Toxicity : In studies involving repeated oral exposure, adverse effects were primarily observed at high doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver and kidney effects .

Carcinogenicity

There is evidence suggesting that this compound may have carcinogenic effects in animal models. Neoplastic lesions were observed in multiple organs in both sexes of mice and rats, indicating a need for caution in its use .

Comparative Analysis

To better understand the significance of this compound in relation to other compounds, the following table compares it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(3-Chloropropyl)-3-ethylbenzene | Lacks trifluoromethylthio group; different reactivity profile. |

| 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene | Similar structure but without ethyl group; variations in applications. |

| 3-Chloropropylbenzene | Simpler structure; serves as a precursor for more complex molecules. |

This comparison highlights how the presence of both the ethyl and trifluoromethylthio groups in our compound imparts unique properties that differentiate it from related compounds.

Toxicity Assessment Study

In a toxicity assessment involving repeated exposure in laboratory animals, it was found that while high doses led to observable adverse effects, lower doses did not result in significant health impacts. This finding underscores the importance of dose management when considering this compound for potential applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.